molecular formula C10H16N4O B1473129 3-Ethoxy-5-(piperazin-1-yl)pyridazine CAS No. 2090340-14-8

3-Ethoxy-5-(piperazin-1-yl)pyridazine

Cat. No.: B1473129
CAS No.: 2090340-14-8
M. Wt: 208.26 g/mol
InChI Key: SVZHDFOOSWIKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-(piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Androgen Receptor Downregulator for Prostate Cancer

AZD3514, a compound related to 3-Ethoxy-5-(piperazin-1-yl)pyridazine, was developed as an androgen receptor downregulator for treating advanced prostate cancer. Modifications to improve solubility and address safety concerns led to its evaluation in a Phase I clinical trial for castrate-resistant prostate cancer (Bradbury et al., 2013).

Potential Treatment of Obesity

2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a 5-HT2C receptor agonist related to the compound of interest, showed promise in reducing food intake and body weight in rats, suggesting potential as an obesity treatment. Its genotoxicity potential was explored, revealing a metabolism-dependent increase in mutagenicity, which underscores the importance of metabolic studies in drug development (Kalgutkar et al., 2007).

Anti-Diabetic Drug Development

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, demonstrating significant anti-diabetic effects through enhanced insulinotropic activity. These findings contribute to the development of new anti-diabetic medications (Bindu et al., 2019).

Antinociceptive and Anti-inflammatory Properties

Research on arylpiperazinylalkyl pyridazinones, including compounds structurally related to this compound, demonstrated significant antinociceptive and anti-inflammatory effects, offering insights into their mechanisms of action and potential therapeutic applications in inflammatory-based diseases (Μaione et al., 2020).

Antirhinovirus Activity

The antiviral properties of R 61837, a potent inhibitor of rhinoviruses, were explored, showing its efficacy in inhibiting viral replication at non-toxic concentrations to host cells. This highlights the potential for developing effective treatments for rhinovirus infections (Andries et al., 2005).

Properties

IUPAC Name

3-ethoxy-5-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-10-7-9(8-12-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHDFOOSWIKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.